![molecular formula C18H19N3O3S B228617 N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B228617.png)

N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide, also known as NBPT, is a chemical compound that has been widely used in the agricultural industry as a nitrification inhibitor. Its primary function is to slow down the process of nitrification, which is the conversion of ammonium to nitrate in the soil. This process is essential for plant growth, but excessive nitrification can lead to environmental problems such as groundwater contamination, acid rain, and greenhouse gas emissions. NBPT has been found to be an effective solution to these problems, and its use has been increasing in recent years.

Wirkmechanismus

N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide works by inhibiting the activity of the enzyme urease, which is responsible for the conversion of urea to ammonium in the soil. This slows down the process of nitrification by reducing the availability of ammonium for conversion to nitrate. As a result, the release of nitrate into the environment is reduced, and the efficiency of nitrogen uptake by plants is improved.

Biochemical and Physiological Effects:

N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide has been found to have minimal toxicity to plants and animals, and it is rapidly metabolized in the soil. However, some studies have suggested that N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide may have negative effects on soil microbial communities, which could have long-term impacts on soil health and fertility.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide in lab experiments is its ability to control the rate of nitrification, which can be difficult to achieve using other methods. Additionally, N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide is relatively easy to apply and does not require specialized equipment or expertise. However, N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide is not effective in all soil types, and its effectiveness can be influenced by factors such as temperature, moisture, and soil pH.

Zukünftige Richtungen

There are several areas of research that could further improve our understanding of N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide and its potential applications. These include:

1. Developing new synthesis methods for N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide that are more efficient and environmentally friendly.

2. Investigating the long-term effects of N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide on soil health and fertility.

3. Developing new formulations of N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide that are more effective in different soil types and under different environmental conditions.

4. Studying the potential interactions between N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide and other agricultural chemicals, such as herbicides and pesticides.

5. Investigating the potential use of N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide in other industries, such as wastewater treatment and bioremediation.

Overall, N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide is a promising chemical compound with significant potential for improving the sustainability of agriculture and reducing environmental impact. Further research is needed to fully understand its properties and potential applications.

Synthesemethoden

N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide is synthesized through a multi-step process that involves the reaction of 4-tert-butyl-2-nitroaniline with thiophosgene to form 4-tert-butyl-2-nitrophenyl isothiocyanate. This intermediate is then reacted with benzamide to form N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide. The synthesis process is complex and requires careful control of reaction conditions to obtain a high yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide has been extensively studied for its potential as a nitrification inhibitor in agriculture. It has been found to be effective in reducing nitrate leaching from fertilized soils, which can lead to improved crop yields and reduced environmental impact. Additionally, N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide has been shown to improve nitrogen use efficiency in plants, which can lead to reduced fertilizer requirements and cost savings for farmers.

Eigenschaften

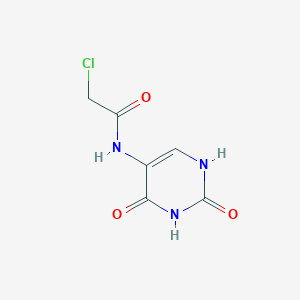

Molekularformel |

C18H19N3O3S |

|---|---|

Molekulargewicht |

357.4 g/mol |

IUPAC-Name |

N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide |

InChI |

InChI=1S/C18H19N3O3S/c1-18(2,3)13-9-10-14(15(11-13)21(23)24)19-17(25)20-16(22)12-7-5-4-6-8-12/h4-11H,1-3H3,(H2,19,20,22,25) |

InChI-Schlüssel |

ZOOFKBCQNKKVJB-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)[N+](=O)[O-] |

Kanonische SMILES |

CC(C)(C)C1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

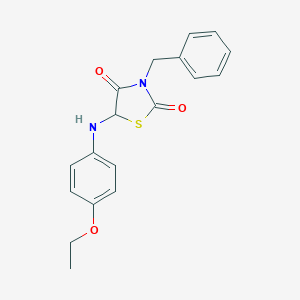

![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)

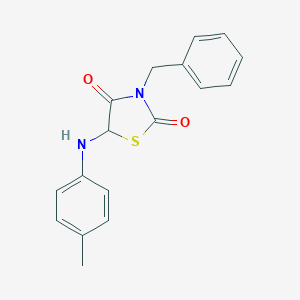

![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)

![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B228545.png)

![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B228549.png)

![5-bromo-2-hydroxy-N'-[(1E)-2-methylpropylidene]benzohydrazide](/img/structure/B228565.png)

![4-[2-(2-Furoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B228570.png)